

# The Discovery and Isolation of Fellutanine A from *Penicillium fellutanum*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fellutanine A**

Cat. No.: **B1238303**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fellutanine A**, a diketopiperazine alkaloid, was first isolated from the fungus *Penicillium fellutanum*. As a member of a class of natural products with diverse biological activities, the discovery and characterization of **Fellutanine A** have provided a foundation for further investigation into its potential therapeutic applications. This technical guide offers an in-depth overview of the discovery, isolation, and structural elucidation of **Fellutanine A**, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug development.

## Introduction

*Penicillium fellutanum*, a filamentous fungus, is a known producer of various secondary metabolites, including a range of alkaloids.<sup>[1]</sup> Among these are the fellutanines, a family of diketopiperazine alkaloids. **Fellutanine A**, the parent compound of this family, is structurally derived from the cyclic dipeptide of L-tryptophan. Its discovery has spurred interest in the biosynthetic pathways of these complex molecules and the potential biological activities of its derivatives.

This document serves as a comprehensive technical resource, consolidating the available information on the discovery and isolation of **Fellutanine A**. It provides detailed experimental procedures, quantitative data, and visual representations of the workflows involved.

# Discovery and Production

## Producing Organism

**Fellutanine A** is produced by the fungal strain *Penicillium fellutanum* VKM F-1073.<sup>[2]</sup> This strain serves as the biological source for the isolation of the natural product.

## Fermentation Protocol

The production of **Fellutanine A** is achieved through submerged fermentation of *P. fellutanum*.

**Culture Medium:** The fungus is cultivated on Abe medium. While the exact composition of the Abe medium used in the original isolation is not publicly detailed, a typical Abe's medium formulation for fungal cultivation is provided below for reference.

Table 1: Representative Composition of Abe's Medium

| Component                            | Concentration (g/L) |
|--------------------------------------|---------------------|
| Glucose                              | 20.0                |
| Peptone                              | 10.0                |
| Malt Extract                         | 20.0                |
| Yeast Extract                        | 5.0                 |
| KH <sub>2</sub> PO <sub>4</sub>      | 1.0                 |
| MgSO <sub>4</sub> ·7H <sub>2</sub> O | 0.5                 |
| Agar (for solid)                     | 15.0                |
| Distilled Water                      | 1 L                 |

**Fermentation Conditions:** The cultivation is carried out under specific conditions to optimize the production of secondary metabolites.

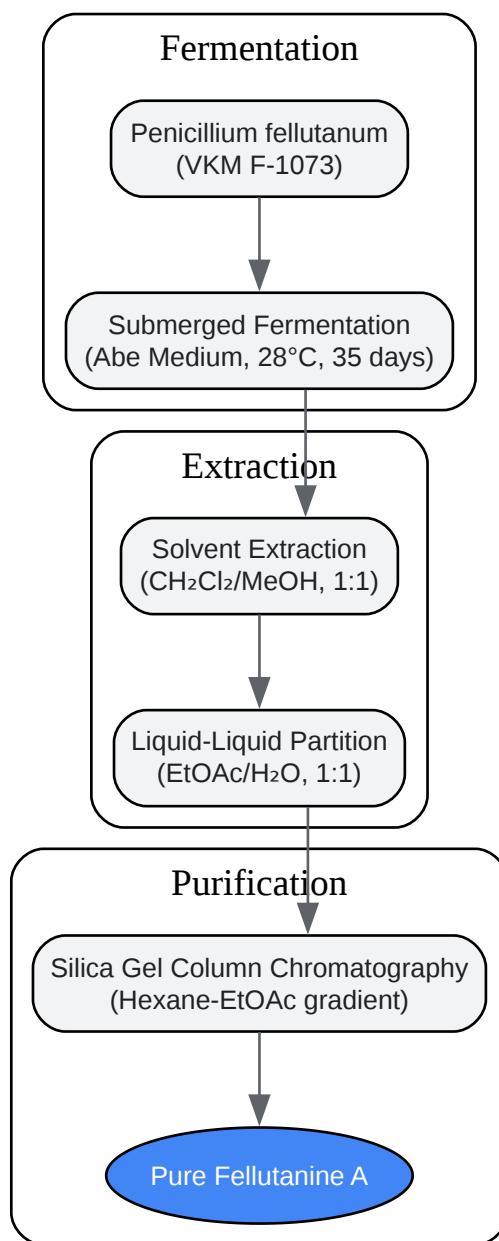
- Incubation Time: 35 days
- Temperature: 28 °C

- Culture Type: Solid medium (rice-based)[3]

## Isolation and Purification of Fellutanine A

The isolation of **Fellutanine A** from the fungal culture involves a multi-step process of extraction and chromatographic purification.

### Extraction


The fermented products, including the fungal mycelium and the solid medium, are the starting materials for the extraction process.

- Solvent System: A mixture of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and methanol (MeOH) in a 1:1 (v/v) ratio is used for the initial extraction.[3]
- Procedure: The fermented material is extracted five times with the  $\text{CH}_2\text{Cl}_2$ /MeOH mixture. The combined extracts are then concentrated under vacuum. The resulting residue is further partitioned between ethyl acetate (EtOAc) and water ( $\text{H}_2\text{O}$ ) in a 1:1 (v/v) ratio. The ethyl acetate fraction, containing **Fellutanine A**, is collected for further purification.

### Chromatographic Purification

The crude ethyl acetate extract is subjected to column chromatography for the purification of **Fellutanine A**.

- Stationary Phase: Silica gel is used as the adsorbent in the chromatography column.
- Mobile Phase: A gradient of hexane and ethyl acetate is employed as the eluent. While the precise gradient is not specified in the available literature, a typical approach involves starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by increasing the proportion of ethyl acetate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **Fellutanine A**.

## Structural Elucidation

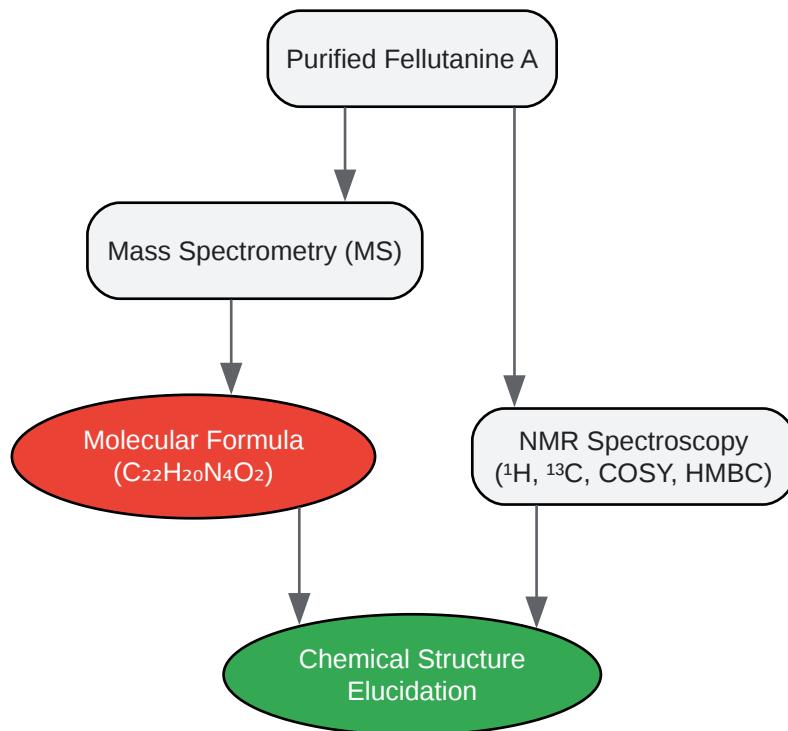
The chemical structure of **Fellutanine A** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of **Fellutanine A**.

Table 2: Mass Spectrometry Data for **Fellutanine A**

| Parameter         | Value                         |
|-------------------|-------------------------------|
| Molecular Formula | $C_{22}H_{20}N_4O_2$          |
| Molecular Weight  | 372.43 g/mol                  |
| Ionization Mode   | Electrospray Ionization (ESI) |


## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  and  $^{13}C$  NMR spectroscopy were used to elucidate the detailed chemical structure of **Fellutanine A**. The chemical shifts are reported in parts per million (ppm).

Table 3:  $^1H$  and  $^{13}C$  NMR Spectroscopic Data for **Fellutanine A**

| Position | <sup>13</sup> C Chemical Shift (ppm) | <sup>1</sup> H Chemical Shift (ppm, multiplicity, J in Hz) |
|----------|--------------------------------------|------------------------------------------------------------|
| 2        | 124.8                                | -                                                          |
| 3        | 168.8                                | -                                                          |
| 3a       | -                                    | -                                                          |
| 4        | -                                    | -                                                          |
| 5        | 120.4                                | -                                                          |
| 6        | 120.4                                | -                                                          |
| 7        | -                                    | -                                                          |
| 7a       | -                                    | -                                                          |
| 8        | 55.2                                 | -                                                          |
| 9        | 168.8                                | -                                                          |
| 10       | 34.7                                 | 3.05 (dd), 2.34 (dd)                                       |
| 11       | 55.2                                 | 4.08 (ddd)                                                 |
| 12       | 138.3                                | -                                                          |
| 13       | -                                    | 6.83 (s)                                                   |
| 13/17    | 129.6                                | -                                                          |
| ...      | ...                                  | ...                                                        |

Note: The complete assignment of all proton and carbon signals is not available in the public domain. The data presented is based on reported correlations.[\[4\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [vkm.ru](https://vkm.ru) [vkm.ru]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Isolation of Fellutanine A from Penicillium fellutanum: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1238303#fellutanine-a-discovery-and-isolation-from-penicillium-fellutanum>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)